molecular formula C35H57N3O18 B8106121 N-Boc-N-bis(PEG4-NHS ester) CAS No. 2093153-08-1

N-Boc-N-bis(PEG4-NHS ester)

Cat. No.: B8106121
CAS No.: 2093153-08-1
M. Wt: 807.8 g/mol
InChI Key: QJVNBGRZNBFLJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-N-bis(PEG4-NHS ester) is a polyethylene glycol-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its branched structure, which includes a Boc-protected amino group and two terminal N-hydroxysuccinimide (NHS) ester groups. The Boc group can be deprotected under acidic conditions, while the NHS esters are reactive towards primary amines, making this compound highly versatile for bioconjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-N-bis(PEG4-NHS ester) typically involves the following steps:

Industrial Production Methods

Industrial production of N-Boc-N-bis(PEG4-NHS ester) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-bis(PEG4-NHS ester) primarily undergoes substitution reactions due to the presence of reactive NHS ester groups. These esters react with primary amines to form stable amide bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are amide-linked conjugates, where the NHS ester groups have been replaced by amide bonds.

Scientific Research Applications

N-Boc-N-bis(PEG4-NHS ester) has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.

    Biology: Facilitates the bioconjugation of proteins and peptides, enabling the study of protein-protein interactions and cellular processes.

    Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Utilized in the development of diagnostic assays and biosensors .

Mechanism of Action

The mechanism of action of N-Boc-N-bis(PEG4-NHS ester) involves the formation of stable amide bonds through the reaction of its NHS ester groups with primary amines. This reaction is highly specific and efficient, making it ideal for bioconjugation applications. The Boc group provides temporary protection to the amino group, which can be removed under acidic conditions to allow further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-N-bis(PEG4-NHS ester) is unique due to its combination of a Boc-protected amino group and two NHS ester groups, providing both protection and reactivity. This makes it highly versatile for a wide range of bioconjugation and synthetic applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H57N3O18/c1-35(2,3)54-34(45)36(10-14-48-18-22-52-26-24-50-20-16-46-12-8-32(43)55-37-28(39)4-5-29(37)40)11-15-49-19-23-53-27-25-51-21-17-47-13-9-33(44)56-38-30(41)6-7-31(38)42/h4-27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVNBGRZNBFLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H57N3O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101519
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,15,29-tricarboxylic acid, 15-(1,1-dimethylethyl) 1,29-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

807.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2093153-08-1
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,15,29-tricarboxylic acid, 15-(1,1-dimethylethyl) 1,29-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2093153-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,18,21,24,27-Octaoxa-15-azanonacosane-1,15,29-tricarboxylic acid, 15-(1,1-dimethylethyl) 1,29-bis(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.